molecular formula C12H10N4 B6513670 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile CAS No. 140693-09-0

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile

Cat. No.: B6513670
CAS No.: 140693-09-0
M. Wt: 210.23 g/mol
InChI Key: GQBZPJBPRARRHV-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is an organic compound with the molecular formula C12H10N4. It is a derivative of nicotinonitrile and contains both pyridine and amino groups, making it a versatile compound in various chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to certain enzymes, potentially inhibiting their activity. This compound can also interact with proteins involved in cell signaling pathways, thereby modulating their function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it can modulate metabolic pathways, affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile vary with different dosages. At low doses, this compound can have beneficial effects, such as modulating cell signaling pathways and enhancing cellular function. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can affect the levels of various metabolites, thereby influencing the overall metabolic flux within the cell. Understanding these metabolic pathways is essential for determining the compound’s potential therapeutic applications and its effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall efficacy and potential side effects .

Subcellular Localization

2-{[(pyridin-2-yl)methyl]amino}pyridine-3-carbonitrile is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles. This subcellular localization is essential for its interaction with target biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with pyridin-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted nicotinonitrile derivatives .

Scientific Research Applications

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-((Pyridin-3-ylmethyl)amino)nicotinonitrile
  • 2-((Pyridin-4-ylmethyl)amino)nicotinonitrile
  • 2-((Pyridin-2-ylmethyl)amino)benzonitrile

Uniqueness

2-((Pyridin-2-ylmethyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(pyridin-2-ylmethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-8-10-4-3-7-15-12(10)16-9-11-5-1-2-6-14-11/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBZPJBPRARRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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